Cas no 2171310-70-4 (2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid)

2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid
- 2171310-70-4
- 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid
- EN300-1515306
-
- インチ: 1S/C26H32N2O5/c1-15(2)21(25(30)31)13-27-24(29)23(16(3)4)28-26(32)33-14-22-19-11-7-5-9-17(19)18-10-6-8-12-20(18)22/h5-12,15-16,21-23H,13-14H2,1-4H3,(H,27,29)(H,28,32)(H,30,31)/t21?,23-/m0/s1
- InChIKey: CIVPNWOTOMUWRL-YANBTOMASA-N
- ほほえんだ: O(C(N[C@H](C(NCC(C(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515306-5.0g |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1515306-0.5g |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1515306-1.0g |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1515306-0.25g |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1515306-250mg |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 250mg |
$774.0 | 2023-09-27 | ||
Enamine | EN300-1515306-100mg |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 100mg |
$741.0 | 2023-09-27 | ||
Enamine | EN300-1515306-10000mg |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 10000mg |
$3622.0 | 2023-09-27 | ||
Enamine | EN300-1515306-0.1g |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1515306-5000mg |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 5000mg |
$2443.0 | 2023-09-27 | ||
Enamine | EN300-1515306-500mg |
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]methyl}-3-methylbutanoic acid |
2171310-70-4 | 500mg |
$809.0 | 2023-09-27 |
2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acidに関する追加情報
Introduction to 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid (CAS No. 2171310-70-4)
2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid (CAS No. 2171310-70-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the context of drug development and therapeutic applications.
The structure of 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to prevent premature reactions and ensure the correct sequence of amino acids. The presence of this protecting group allows for precise control over the chemical reactions, making it an essential tool in the synthesis of complex peptides and proteins.
Recent advancements in the field have highlighted the importance of Fmoc-protected amino acid derivatives in various applications. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Fmoc-protected amino acids in the development of novel anticancer peptides. The researchers found that these compounds exhibited enhanced stability and improved bioavailability, making them promising candidates for further clinical trials.
In addition to their role in peptide synthesis, Fmoc-protected amino acid derivatives like 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid have also been explored for their potential in drug delivery systems. A recent review article in Advanced Drug Delivery Reviews (2023) discussed the use of these compounds as building blocks for self-assembling nanomaterials, which can be tailored to deliver drugs to specific target sites within the body. This approach has shown promise in improving the efficacy and reducing the side effects of various therapeutic agents.
The synthesis of 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid involves several steps, including the protection of the amino group with the Fmoc moiety, followed by coupling with other amino acids or functional groups. The final deprotection step is typically carried out using a mild base such as piperidine, which selectively removes the Fmoc group without affecting other functional groups in the molecule.
The physical and chemical properties of 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid are well-documented. It is a white crystalline solid with a molecular weight of 465.56 g/mol and a melting point ranging from 155°C to 157°C. The compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but it has limited solubility in water.
In terms of safety and handling, it is important to note that while 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid is not classified as a hazardous material, it should still be handled with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn when working with this compound.
The potential applications of 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid extend beyond pharmaceutical research. In materials science, this compound has been used as a building block for functional polymers and coatings. A study published in Macromolecules (2024) reported the synthesis of polymeric materials using Fmoc-protected amino acids, which exhibited unique mechanical properties and thermal stability.
In conclusion, 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-3-methylbutanoic acid (CAS No. 2171310-70-4) is a versatile compound with significant potential in various scientific and industrial applications. Its role in peptide synthesis, drug development, and materials science underscores its importance as a key reagent in modern research laboratories. As ongoing studies continue to explore new uses for this compound, it is likely that its significance will only grow in the coming years.
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